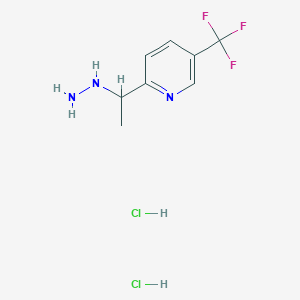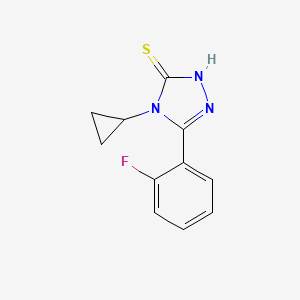![molecular formula C17H16F2N4O2S B2476842 1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide CAS No. 2034354-92-0](/img/structure/B2476842.png)
1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O2S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 viral capsid protein (p24) . This protein plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiretroviral therapies.
Mode of Action
The compound works by binding directly to the interface between HIV-1 viral capsid protein (p24) subunits in capsid hexamers . This interaction interferes with essential steps of viral replication, including capsid-mediated nuclear uptake of HIV-1 proviral DNA, virus assembly and release, production of capsid protein subunits, and capsid core formation .
Biochemical Pathways
The compound affects the HIV-1 replication pathway . By binding to the capsid protein, it disrupts the normal function of the capsid hexamers, which are essential for the virus’s ability to replicate. This leads to a decrease in the production of new virus particles and a reduction in the viral load within the host.
Pharmacokinetics
The compound has a long elimination half-life of 10 to 12 days (oral formulation) and 8 to 12 weeks (subcutaneous formulation) . It undergoes minor metabolism via CYP3A and UGT1A1 . Following a single intravenous (IV) dose of radiolabeled lenacapavir administered to participants without HIV, unchanged drug was the predominant compound in plasma and accounted for 69% of the total radioactive dose .
Result of Action
The result of the compound’s action is a significant reduction in the replication of the HIV-1 virus. This leads to a decrease in the viral load within the host, which can help to slow the progression of HIV/AIDS and reduce the risk of transmission .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and excretion, potentially impacting its effectiveness . Additionally, individual patient factors such as age, sex, weight, and overall health status can also influence the compound’s action and efficacy .
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2S/c18-16-1-2-17(19)14(9-16)12-26(24,25)22-7-8-23-11-15(10-21-23)13-3-5-20-6-4-13/h1-6,9-11,22H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIYTIUMCRMYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)
![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2476763.png)
![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2476766.png)


![Methyl 1-[3-(prop-2-enoylamino)propanoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B2476774.png)
![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2476776.png)
![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)

![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)